2-(2-Methoxyphenyl)butanoic acid
Overview
Description
2-(2-Methoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Organic Solvent-Free Processes : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid, highlighting the chemical's role in greener chemical processes (Delhaye, Diker, Donck, & Merschaert, 2006).
Photochemical Approaches : Álvaro et al. (1987) investigated the photochemical behavior of esters derived from 2-butynoic, propynoic, and similar acids, demonstrating the potential of 2-(2-Methoxyphenyl)butanoic acid derivatives in synthesizing chromone precursors, a significant area in organic chemistry (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Multistep Process with Multifunctional Catalysts : Climent et al. (2010) described a one-pot multistep process using multifunctional catalysts for synthesizing fine chemicals, including derivatives of 4-(4-methoxyphenyl)-2-butanone. This showcases the compound's role in developing efficient synthesis pathways (Climent, Corma, Iborra, Mifsud, & Velty, 2010).
Biological and Pharmaceutical Applications
Intestinal Epithelial Barrier Function : Martín-Venegas et al. (2013) demonstrated that DL-2-hydroxy-(4-methylthio)butanoic acid, a derivative, can protect intestinal epithelial barrier function, which has implications in gastrointestinal health and nutrition (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).
Methionine Precursor in Dietary Nutrition : In another study by Martín-Venegas et al. (2011), the capacity of intestinal cells to convert DL-2-hydroxy-(4-methylthio)butanoic acid to L-Methionine was explored, highlighting the role of this compound in poultry nutrition (Martín-Venegas, Brufau, Mercier, Geraert, & Ferrer, 2011).
Analytical Chemistry Applications
- Spectrophotometric Determination of Nickel : Izquierdo and Carrasco (1984) described the use of a derivative, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, for the spectrophotometric determination of nickel in various samples, demonstrating the analytical applications of the compound's derivatives (Izquierdo & Carrasco, 1984).
Properties
IUPAC Name |
2-(2-methoxyphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(11(12)13)9-6-4-5-7-10(9)14-2/h4-8H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRALPBWCJLQNJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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